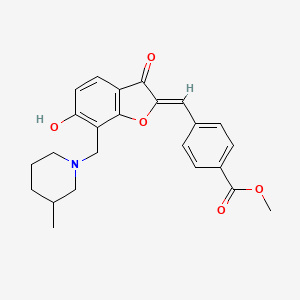

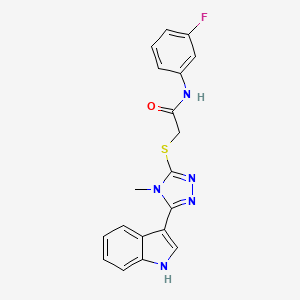

![molecular formula C15H18ClN3O2S B2361153 [1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 1436012-29-1](/img/structure/B2361153.png)

[1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which are then reduced .Applications De Recherche Scientifique

Synthesis and Characterization

A novel approach to synthesizing pyridine derivatives involves a one-pot, multi-component process that leverages electron-poor aryl halides, among other components. This method highlights the versatility of pyridine as a building block in the synthesis of complex molecules (Yehia, Polborn, & Müller, 2002). Similarly, the preparation and identification of novel cathinones demonstrate the role of pyrrolidine derivatives in facilitating spectroscopic analysis for substance identification, showcasing their utility in forensic science (Nycz, Paździorek, Małecki, & Szala, 2016).

Chemical Properties and Applications

Research into N,O-hybrid diamide ligands with N-heterocyclic skeletons, such as pyridine-2,6-diylbis(pyrrolidin-1-ylmethanone), reveals their potential in the selective separation of actinides over lanthanides. This application is critical in nuclear waste management and the recycling of nuclear fuel (Meng, Xu, Yang, Sun, Xu, Borisova, Zhang, Lei, & Xiao, 2021).

Electrochemical and Electrochromic Properties

Studies on the electrochromic properties of polymeric films incorporating pyrrolidine derivatives highlight their potential in developing advanced materials for electronic and optoelectronic devices. These materials exhibit fast switching times and significant electroactivity, suggesting applications in smart windows, displays, and other electrochromic devices (Hwang, Son, & Shim, 2010).

Agrochemical and Insecticidal Applications

Pyridine derivatives, including those synthesized from pyrrolidine bases, have demonstrated significant insecticidal activity against pests such as the cowpea aphid. This research points to their potential development as new agrochemicals for pest management (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Medicinal Chemistry and Drug Development

The synthesis of piperazine-2,6-dione derivatives from reactions involving pyrrolidine showcases the production of compounds with promising anticancer activity. Such studies indicate the relevance of pyrrolidine derivatives in the development of new therapeutic agents (Kumar, Kumar, Roy, & Sondhi, 2013).

Mécanisme D'action

The mechanism of action of such compounds often depends on the specific biological activity they are designed to have. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. As it’s used for research purposes, it’s likely that standard laboratory safety procedures should be followed when handling it.

Orientations Futures

Propriétés

IUPAC Name |

[1-(6-chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S/c16-13-5-1-3-11(17-13)14(20)19-6-2-4-12(19)15(21)18-7-9-22-10-8-18/h1,3,5,12H,2,4,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJPLLWDPRZFQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=NC(=CC=C2)Cl)C(=O)N3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

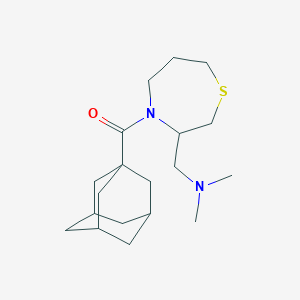

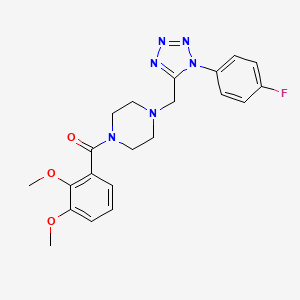

![5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2361075.png)

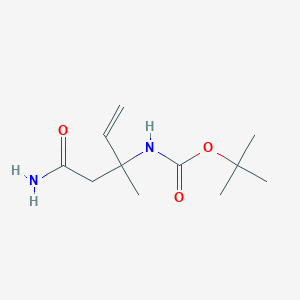

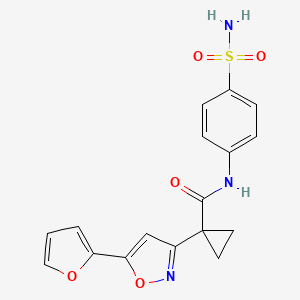

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)

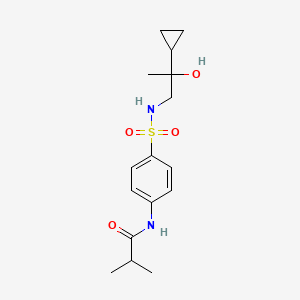

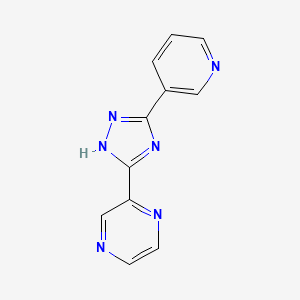

![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)

![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2361082.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)